

Comprehensive Structure Elucidation of 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid

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Compound of Interest

Compound Name: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Cat. No.: B8066175

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: **2-(2-Hydroxy-5-nitrophenoxy)acetic acid** Molecular Formula: C₈H₇NO₆
Molecular Weight: 213.14 g/mol Core Scaffold: 1,2,4-trisubstituted benzene (4-nitrocatechol derivative)[1]

In drug development, this molecule frequently appears as a metabolite of nitrocatechol-based COMT inhibitors (e.g., entacapone analogs) or as a synthetic intermediate.[1] The structural confirmation is non-trivial because the starting material, 4-nitrocatechol, possesses two non-equivalent hydroxyl groups. Mono-alkylation with chloroacetic acid yields two potential isomers.

This guide provides a self-validating analytical workflow to definitively assign the ether linkage to the hydroxyl group meta to the nitro group (Position 1), leaving the hydroxyl group para to the nitro group (Position 2) free.

Synthesis Context & The Isomer Challenge

To understand the elucidation logic, one must understand the origin of the structural ambiguity.

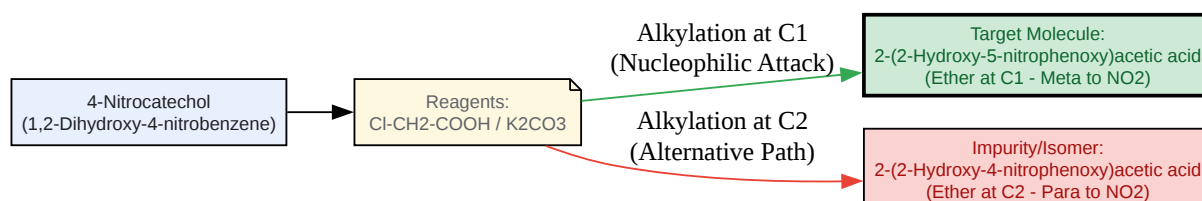
The Reaction Pathway

The synthesis typically involves the reaction of 4-nitrocatechol with ethyl chloroacetate (or chloroacetic acid) in the presence of a base (e.g., K_2CO_3), followed by hydrolysis.

- Site A (C1 - Para to NO_2): This hydroxyl is more acidic ($pK_a \sim 7.1$) due to resonance stabilization by the nitro group. It deprotonates first but is less nucleophilic.
- Site B (C2 - Meta to NO_2): This hydroxyl is less acidic ($pK_a \sim 10.1$) but, once deprotonated, is significantly more nucleophilic.

Depending on the base strength and solvent, a mixture is often obtained.

Visualization: The Regioselectivity Divergence



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Figure 1: Divergent synthesis pathways leading to the target molecule and its primary regioisomer.

Analytical Strategy: The "Triad of Proof"

To confirm the structure, we employ a triad of orthogonal techniques. The protocol below is designed to be self-validating.

Step 1: Mass Spectrometry (MS) - Molecular Weight Confirmation

Goal: Confirm formula $C_8H_7NO_6$ and analyze fragmentation to rule out gross structural errors (e.g., di-alkylation).

- Ionization Mode: ESI Negative (ESI-) is preferred due to the carboxylic acid and phenol.[1]
- Observed Ion: $[M-H]^-$ at m/z 212.
- Diagnostic Fragmentation (MS/MS):
 - m/z 212 → 168 (Loss of CO_2 from carboxylic acid).
 - m/z 168 → 138 (Loss of NO/CH_2O characteristic of nitrophenols).

Step 2: Infrared Spectroscopy (IR) - Functional Group Validation

Goal: Confirm the presence of free phenol, carboxylic acid, and nitro group.

Functional Group	Frequency (cm^{-1})	Diagnostic Feature
-OH (Phenol)	3300–3500 (broad)	Distinguishes from di-alkylated impurity (which lacks OH).[1]
-COOH (Acid)	1700–1730 (strong)	Carbonyl stretch; confirms hydrolysis of ester precursor. [1]
-NO ₂ (Nitro)	1530 (asym) & 1350 (sym)	Strong, sharp bands confirming the nitro group remains intact.[1]
C-O-C (Ether)	1200–1250	Aryl alkyl ether stretch.

Detailed NMR Elucidation (The Confirmation Engine)

This is the definitive step. Mass Spec and IR cannot distinguish the 5-nitro isomer from the 4-nitro isomer.[1] Only 1H NMR (specifically coupling constants and NOE) can confirm the regiochemistry.

Proton Assignment Strategy

The aromatic region will show three protons. We must identify the coupling pattern (splitting) to map the substitution.

Target Structure: **2-(2-Hydroxy-5-nitrophenoxy)acetic acid**[\[1\]](#)

- H3: Ortho to -OH, Meta to -NO₂.
- H4: Ortho to -NO₂, Meta to -OH.[\[1\]](#)
- H6: Ortho to Ether, Ortho to -NO₂.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

Proton	Chemical Shift (δ)	Multiplicity	Coupling Constants (J)	Assignment Logic
H3	7.05 ppm	Doublet (d)	J \approx 8.8 Hz	Ortho coupling to H4.[1] Shielded by adjacent OH.
H4	7.75 ppm	Doublet of Doublets (dd)	J \approx 8.8, 2.6 Hz	Large ortho coupling (H3) + small meta coupling (H6). Deshielded by NO ₂ .
H6	7.65 ppm	Doublet (d)	J \approx 2.6 Hz	Diagnostic Signal. Isolated by substituents. Shows only meta coupling to H4.
-CH ₂ -	4.75 ppm	Singlet (s)	-	Methylene of the acetic acid moiety.[1]
-OH	10.5+ ppm	Broad s	-	Phenolic proton (exchangeable). [1]

The "Isomer Trap": How to Distinguish 5-Nitro vs. 4-Nitro

If you have the wrong isomer (4-nitro), the spectrum changes significantly:

- Isomer (4-nitro): The proton at C3 is isolated between the OH and NO₂ groups. It will appear as a small doublet (J \sim 2.5 Hz).
- Target (5-nitro): The proton at C6 is isolated between the Ether and NO₂ groups. It appears as a small doublet (J \sim 2.5 Hz).

Wait, both have a small doublet? How do we distinguish? Answer: NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

The Definitive NOESY Experiment

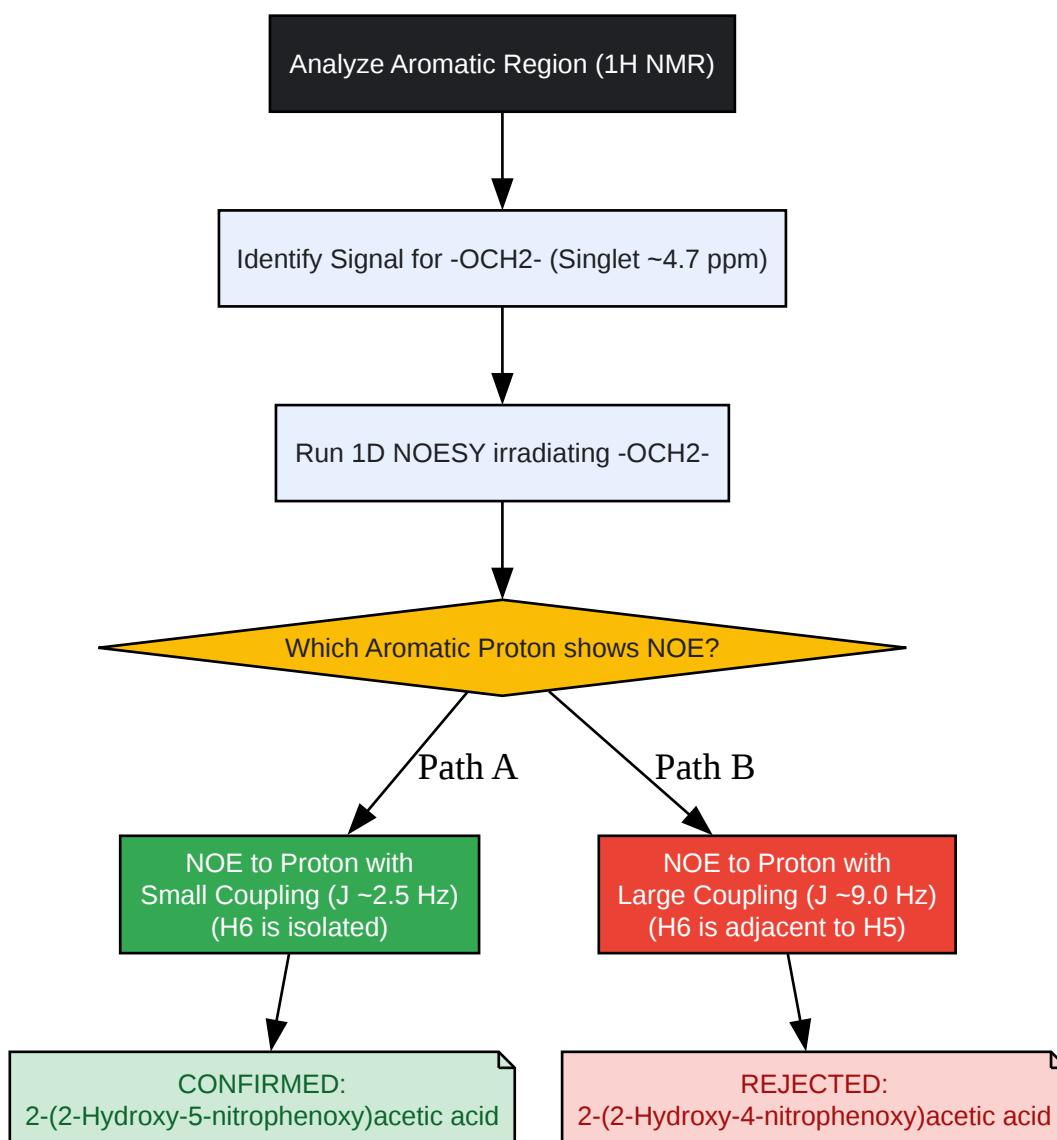
This is the "Trustworthiness" step. We look for spatial proximity between the methylene protons (-OCH₂-) and the aromatic ring protons.[1]

- Target Molecule: The -OCH₂- group is attached at C1.[1] It is spatially close to H6 (and H2-OH, but OH is exchangeable).[1]
 - Observation: Strong NOE correlation between -OCH₂- (4.75 ppm) and the small meta-coupled doublet (H6, 7.65 ppm).[1]
- Isomer (4-nitro): The -OCH₂- group is attached at C2 (para to NO₂).[1] It is spatially close to H3 (isolated) and H1 (which doesn't exist, it's the ipso carbon).
 - Observation: NOE correlation between -OCH₂- and the large ortho-coupled doublet (H3)? No, in the 4-nitro isomer, the ether is at C1 (by IUPAC priority) but let's stick to the scaffold.
 - Correction: In the 4-nitro isomer (2-hydroxy-4-nitrophenoxyacetic acid), the ether is at position 1, OH at 2, NO₂ at 4.[1]
 - Protons are at 3, 5, 6.
 - H6 is adjacent to the Ether. H6 is ortho to H5.
 - Observation: Strong NOE correlation between -OCH₂- and a proton showing a large ortho coupling (H6, J~9Hz).[1]

Conclusion:

- NOE to small doublet (J~2.5) = Target (5-nitro isomer).
- NOE to large doublet (J~9.0) = Impurity (4-nitro isomer).[1]

Visualization: The NMR Decision Tree



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Figure 2: NMR Decision Tree for distinguishing regioisomers based on NOE and coupling constants.

Experimental Protocol for Validation

Sample Preparation

- Dissolve 10 mg of the isolated solid in 0.6 mL of DMSO-d₆. (DMSO is required to prevent exchange of the phenolic proton and ensure solubility of the nitro-aromatic).
- Add 1 drop of TMS (Tetramethylsilane) as internal reference.

Instrument Parameters (Standard 400 MHz)

- Pulse Sequence: zg30 (Proton), noesy1d (1D NOESY).
- Temperature: 298 K.
- Number of Scans: 16 (Proton), 256 (NOESY).
- Relaxation Delay: 1.0 s (Proton), 2.0 s (NOESY mixing time).

System Suitability Test (SST)

Before confirming the structure, verify the integration ratio:

- Aromatic Protons (3H) : Methylene Protons (2H).
- Ratio must be 1.5 : 1.0 (\pm 5%).
- If the ratio deviates, check for residual solvent or the presence of the bis-alkylated impurity (which would have 4H methylene and only 2H aromatic).

References

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